molecular formula C7H4Cl2F3N B1529621 2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 1196154-47-8

2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1529621
CAS No.: 1196154-47-8
M. Wt: 230.01 g/mol
InChI Key: CEVOGYALNLXSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties:
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine (CAS: 1196153-15-7) is a halogenated pyridine derivative with the molecular formula C₇H₄Cl₂F₃N and a molecular weight of 230.01 g/mol. It features a chloromethyl group at position 4, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 of the pyridine ring. This compound is primarily used in research settings as a synthetic intermediate, particularly in the development of agrochemicals and pharmaceuticals .

Synthesis: The compound can be synthesized via chlorination of (6-(trifluoromethyl)pyridin-2-yl)methanol, yielding 2-(chloromethyl)-6-(trifluoromethyl)pyridine as an intermediate, followed by additional functionalization steps to introduce the chlorine substituent at position 2 .

Key Reactivity:
The chloromethyl group (-CH₂Cl) at position 4 is highly reactive, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVOGYALNLXSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula : C7H4Cl2F3N
  • Molecular Weight : 228.01 g/mol
  • CAS Number : 1196154-47-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include halogenation and nucleophilic substitution reactions. The following table summarizes key synthetic routes:

StepReagentsConditionsYield
1Pyridine derivative + Cl2Room temperatureModerate
2Chloromethylation agentRefluxHigh

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that trifluoromethylpyridines can inhibit bacterial growth, particularly against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Anticancer Activity

Several studies have explored the anticancer potential of trifluoromethylpyridine derivatives. For instance, a study reported that derivatives with a similar structure demonstrated cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these compounds ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

  • Case Study on MCF-7 Cells : A derivative of this compound was tested on MCF-7 cells and showed an increase in apoptosis markers, including p53 expression and caspase-3 activation. This suggests that the compound may induce programmed cell death in cancer cells .
  • Inhibition of Human Carbonic Anhydrases : Another study evaluated the inhibitory effects of related compounds on human carbonic anhydrases (hCA). Some derivatives exhibited selective inhibition at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Interference with DNA replication : Similar compounds have been shown to intercalate into DNA.
  • Induction of oxidative stress : The trifluoromethyl group may contribute to increased reactive oxygen species (ROS) production, leading to cell death.

Scientific Research Applications

Organic Synthesis

2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules. It is particularly useful in the synthesis of agrochemicals and pharmaceuticals due to its unique functional groups.

Common Reactions:

  • Substitution Reactions : The chloro and chloromethyl groups can be substituted by nucleophiles (e.g., amines, thiols), leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's properties, allowing for the creation of less chlorinated derivatives with different chemical behaviors.

Agricultural Chemistry

The compound is primarily utilized as an herbicide in agricultural applications. It targets specific weed species in cereal crops, contributing to effective crop protection strategies. Its unique structure allows for selective action against target plants while minimizing harm to crops.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit notable biological activities, including antimicrobial and antifungal properties. Studies have shown that compounds with similar structures can demonstrate Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents like ketoconazole.

Antimicrobial Activity

A study demonstrated that certain derivatives of this compound showed potent antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Some derivatives outperformed standard antibiotics in efficacy.

Cancer Research

Compounds structurally related to this compound have been investigated for their potential as inhibitors of cancer cell proliferation. One derivative exhibited an IC50 value of 9 nM against HT-29 colon cancer cells, indicating strong cytotoxicity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 230.01 -Cl (C2), -CH₂Cl (C4), -CF₃ (C6) Reactive chloromethyl group for nucleophilic substitution; halogenated sites for coupling
2-Chloro-6-(trifluoromethyl)nicotinonitrile C₇H₂ClF₃N₂ 206.55 -Cl (C2), -CN (C3), -CF₃ (C6) Nitrile group enables cyanation reactions; lacks chloromethyl reactivity
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 -Cl (C2), -CF₃ (C4) Simpler structure; no chloromethyl group limits functionalization options
4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine C₁₁H₆ClF₃N₂ 258.63 -Cl (C4), -Ph (C2), -CF₃ (C6) (pyrimidine ring) Pyrimidine core; phenyl group enhances aromatic interactions
6-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine C₈H₆ClF₃NO 245.59 -OCH₃ (C2), -CH₂Cl (C6), -CF₃ (C4) Methoxy group increases solubility; chloromethyl at C6 alters regioselectivity
2-(3-Chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)pyridine C₁₉H₁₂ClF₃NS 378.82 -SMe (C4), -Ph-Cl (C2), -Ph-CF₃ (C6) Bulky aromatic substituents; thioether group for redox reactivity

Preparation Methods

Halogenation and Trifluoromethylation via Chlorination and Fluorination

One industrially feasible method involves starting from chlorinated pyridine derivatives bearing trichloromethyl groups, followed by fluorination and chlorination steps. For example, 2-chloro-6-(trichloromethyl)pyridine can be fluorinated using anhydrous hydrogen fluoride in the presence of ferric chloride catalyst under high-pressure and elevated temperature conditions (around 170–190 °C and 20–30 kg/cm² pressure). This reaction converts the trichloromethyl group into a trifluoromethyl group while maintaining the chloro substituent at the 2-position. The reaction mixture is then subjected to distillation and neutralization to isolate the fluorinated product with high purity (up to 99.97% GC purity) and yields around 80% (see Table 1 for example reaction parameters).

Parameter Condition/Value
Starting material 2-Chloro-6-(trichloromethyl)pyridine
Catalyst Ferric chloride (approx. 5% wt)
Fluorinating agent Anhydrous hydrogen fluoride
Temperature 170–190 °C
Pressure 20–30 kg/cm²
Reaction time 14–20 hours + additional hold time
Purification Distillation, neutralization with sodium carbonate
Product purity (GC) 99.96–99.97%
Yield ~80%

Table 1: Fluorination reaction conditions for preparation of 2-chloro-6-(trifluoromethyl)pyridine derivative

This method is scalable and allows recycling of unreacted starting materials and byproducts, improving overall efficiency.

Halogen Exchange and Fluorination Techniques

In some reported methods, halogen exchange reactions using potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) with phase-transfer catalysts allow selective fluorination of chloromethyl or trichloromethyl groups on the pyridine ring. However, these methods are more suited for fluorination rather than chloromethylation and require specific substitution patterns on the pyridine ring to be effective.

Research Findings and Comparative Analysis

  • Industrial Feasibility : The hydrogen fluoride fluorination method offers high yield and purity with the advantage of recycling unreacted materials, making it suitable for large-scale production.

  • Reaction Control : Temperature and pressure control are critical in achieving selective fluorination without decomposition or over-fluorination.

  • Purification : Conventional distillation and neutralization techniques effectively separate the desired product from byproducts and residual reagents.

  • Yield and Purity : Yields around 80% and purity above 99.9% are achievable with optimized conditions.

  • Intermediate Stability : The intermediates in the multi-step synthesis of 2-chloro-4-(trifluoromethyl)pyridine are stable under the reaction conditions, facilitating high overall yields.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (GC) Scale Suitability Notes
Hydrogen fluoride fluorination 2-Chloro-6-(trichloromethyl)pyridine Anhydrous HF, ferric chloride, 170–190 °C, high pressure ~80 99.96–99.97% Industrial scale Recycling of residues, high purity
Multi-step synthesis via trifluoromethylated intermediates Vinyl n-butyl ether, trifluoroacetic anhydride, pyridine Acid-binding agent, thionyl chloride, DMF catalyst, reflux 110 °C High Not specified Lab to pilot scale Mild conditions, stable intermediates
Halogen exchange fluorination Chloromethyl or trichloromethyl pyridine derivatives KF, DMSO, phase transfer catalyst Moderate Variable Limited Selective fluorination, pattern-dependent

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from functionalized pyridine precursors. A common approach includes:

Chlorination : Introducing chlorine substituents via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

Trifluoromethylation : The trifluoromethyl group is incorporated using reagents such as CF₃Cu or CF₃I in the presence of a palladium catalyst.

Chloromethylation : A Friedel-Crafts-type alkylation with formaldehyde and HCl gas to install the chloromethyl group.
Critical Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product in >95% purity.
  • Reaction yields (40–65%) depend on temperature control and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃). The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.6–5.0 ppm, while the trifluoromethyl (CF₃) group splits adjacent protons into distinct multiplets.
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 215.5 (C₇H₅Cl₂F₃N⁺) and fragment ions at m/z 180 (loss of Cl) and m/z 145 (loss of CF₃).
  • IR Spectroscopy : Key peaks include C-Cl stretching (750 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹).
    Cross-reference data with computational models (e.g., DFT) to confirm assignments .

Advanced Research Questions

Q. How can the reactivity of the chloromethyl group be exploited in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols).
  • Procedure :

React the compound with excess nucleophile (e.g., NaN₃) in DMF at 60°C for 12 hours.

Monitor progress via TLC (Rf shift from 0.5 to 0.3 in 7:3 hexane:EtOAc).

Isolate the product via aqueous workup (extract with EtOAc, dry over MgSO₄).

  • Challenges : Steric hindrance from the trifluoromethyl group may reduce reaction rates. Mitigate by using polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts .

Q. How to resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Purity : Use freshly prepared Pd(PPh₃)₄ or Pd(OAc)₂ to avoid deactivation.
  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) with degassed solvents.
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters (temperature, ligand ratio). For example, a central composite design can identify optimal conditions for Suzuki-Miyaura coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(chloromethyl)-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.